5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole
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Overview
Description
5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole: is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization with sodium azide to yield the desired benzotriazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor. It forms a protective layer on metal surfaces, preventing oxidation and corrosion. It is also used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This interaction can disrupt metabolic pathways and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
- 5-Amino-2-(4-chlorophenyl)-2H-benzotriazole
- 5-Amino-2-(4-methylphenyl)-2H-benzotriazole
- 5-Amino-2-(4-nitrophenyl)-2H-benzotriazole
Comparison: Compared to its analogs, 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole has unique properties due to the presence of the methoxy group This group can influence the compound’s electronic properties, reactivity, and interaction with biological targets
Properties
IUPAC Name |
2-(4-methoxyphenyl)benzotriazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-11-5-3-10(4-6-11)17-15-12-7-2-9(14)8-13(12)16-17/h2-8H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZKUNXGRZGIFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352209 |
Source
|
Record name | 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6659-92-3 |
Source
|
Record name | 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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